boc-gly-gly-oh

概述

描述

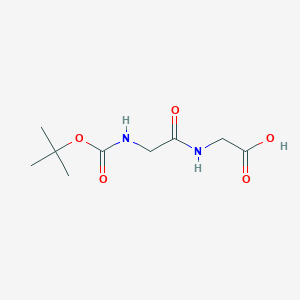

N-(tert-Butoxycarbonyl)glycylglycine, commonly known as Boc-Gly-Gly-OH, is a chemical compound with the molecular formula C9H16N2O5. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a protecting group for amino acids to prevent unwanted side reactions during chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

Boc-Gly-Gly-OH can be synthesized through the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The reaction proceeds as follows:

- Glycine is dissolved in water or THF.

- Sodium hydroxide is added to the solution to make it basic.

- Di-tert-butyl dicarbonate is added to the mixture.

- The reaction mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as purification through crystallization or chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions

Boc-Gly-Gly-OH primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group for further chemical modifications. The deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

Protection: Di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran.

Major Products Formed

The major product formed from the deprotection of this compound is glycylglycine, which can be further used in peptide synthesis or other biochemical applications .

科学研究应用

Peptide Synthesis

Role as a Protecting Group

Boc-Gly-Gly-OH is primarily utilized as a protecting group in peptide synthesis. Protecting groups are crucial in the selective modification of amino acids during the synthesis of peptides. The Boc group protects the amino group from unwanted reactions, allowing for the sequential addition of amino acids to form complex peptide sequences without interference from other functional groups .

Case Study: Synthesis of Complex Peptides

In a study focused on synthesizing cyclic peptides, this compound was employed to protect specific amino acids. The successful synthesis demonstrated the efficiency of using Boc protecting groups in achieving high yields and purity levels in cyclic peptide formation .

Drug Development

Enhancing Stability and Bioavailability

this compound plays a vital role in the formulation of peptide-based therapeutics. Its inclusion in drug design enhances the stability and bioavailability of active pharmaceutical ingredients (APIs). This compound aids in overcoming challenges related to peptide degradation and poor absorption .

Case Study: Anti-Metastatic Properties

Research involving the 22-O-(N-Boc-L-glycine) ester of renieramycin M highlighted its potential as an anti-metastatic agent in lung cancer treatment. The study showed that this compound inhibited cell migration and invasion through epithelial-to-mesenchymal transition suppression, demonstrating its therapeutic potential .

Bioconjugation

Facilitating Targeted Drug Delivery

this compound is extensively used in bioconjugation techniques, where it assists in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Antibody-Drug Conjugates | Used as a linker to attach drugs to antibodies for targeted therapy |

| Surface Modification | Enhances the attachment of biomolecules to surfaces for biosensors |

| Drug Delivery Systems | Improves specificity and reduces off-target effects |

Research in Biochemistry

Studying Enzyme Activity and Protein Interactions

this compound is valuable in biochemical research for studying enzyme activity and protein interactions. It aids researchers in understanding complex biological processes by providing insights into how peptides interact with various biomolecules .

Case Study: Enzyme Kinetics

A study investigating enzyme kinetics utilized this compound to modify substrates selectively. The results indicated that the modified substrates exhibited altered reaction rates, providing critical insights into enzyme mechanisms and substrate specificity .

Neuroscience Research

Understanding Neuropeptides

In neuroscience, this compound is applied in studies related to neuropeptides, which are essential for understanding neurological functions. Its role in synthesizing neuropeptides aids researchers in developing treatments for neurodegenerative diseases .

Cosmetic Formulations

Potential in Anti-Aging Products

this compound is explored in cosmetic science for its potential applications in anti-aging formulations. Its properties may enhance skin penetration and increase the efficacy of active ingredients used in cosmetic products .

作用机制

The primary mechanism of action of Boc-Gly-Gly-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glycine from unwanted reactions during chemical processes. The Boc group can be selectively removed under acidic conditions, allowing the free amino group to participate in subsequent reactions .

相似化合物的比较

Similar Compounds

N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH): Similar to Boc-Gly-Gly-OH but with a single glycine residue.

N-(tert-Butoxycarbonyl)glycylglycylglycine (Boc-Gly-Gly-Gly-OH): Contains an additional glycine residue compared to this compound.

Uniqueness

This compound is unique due to its specific structure, which includes two glycine residues protected by a Boc group. This structure makes it particularly useful in the synthesis of dipeptides and tripeptides, providing a balance between protection and reactivity .

生物活性

Boc-Gly-Gly-OH, also known as Boc-glycylglycine , is a dipeptide derivative that has attracted attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques, often using protected amino acids to ensure selective reactions. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that can be removed under acidic conditions. The synthesis typically involves the following steps:

- Protection of Glycine : Glycine is reacted with Boc anhydride to yield Boc-Gly.

- Coupling Reaction : Boc-Gly is coupled with another glycine residue using coupling agents like DCC (dicyclohexylcarbodiimide) to form Boc-Gly-Gly.

- Deprotection : The Boc group is removed to yield Gly-Gly-OH.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 12 (against E. coli) |

| Control (Standard) | 15 |

The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Cytotoxicity

Research has shown that this compound demonstrates cytotoxic effects against certain cancer cell lines. For example, in assays against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC), the compound displayed significant cytotoxicity:

| Cell Line | Cytotoxicity (IC50 in µM) |

|---|---|

| DLA | 25 |

| EAC | 30 |

The cytotoxic effects suggest potential applications in cancer therapy, particularly as a lead compound for further development.

Antifungal Activity

In addition to its antibacterial properties, this compound has been assessed for antifungal activity. Preliminary results indicate moderate efficacy against common fungal pathogens:

| Fungal Strain | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 8 |

These findings highlight the compound's versatility and potential use in treating fungal infections.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by Poojary et al. evaluated various cyclic peptides, including derivatives of this compound, for their antibacterial and antifungal activities. The results indicated that modifications of the glycine residues could enhance antimicrobial effectiveness .

- Cytotoxicity Assessment : In a comparative study of several peptide derivatives, this compound was found to have significant cytotoxic effects on DLA cells, suggesting that structural modifications can influence biological activity .

- Pharmacological Potential : Recent research has explored the pharmacological potential of Boc-containing peptides, indicating that they may serve as scaffolds for developing new therapeutic agents targeting various diseases .

属性

IUPAC Name |

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBAHOVOSOAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318732 | |

| Record name | N-(tert-butoxycarbonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-52-8 | |

| Record name | 31972-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-butoxycarbonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。